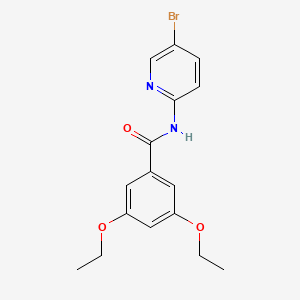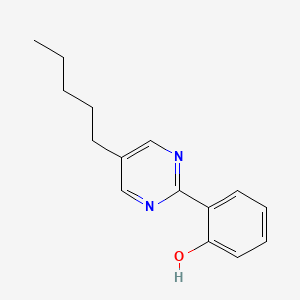![molecular formula C23H34N2O4 B6049396 7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049396.png)
7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a spirocyclic amine that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that the compound may exert its anti-tumor effects by inducing apoptosis in cancer cells through the activation of caspase-3. The compound has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that the compound has minimal toxicity and is well-tolerated by animals. It has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to reduce the proliferation of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its low toxicity and high specificity for cancer cells. However, the compound has limitations, such as its poor solubility in water, which may limit its use in certain experiments.
Future Directions
Future research directions for 7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one include exploring its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method to improve its solubility in water. The compound may also have potential applications in the development of new antibiotics to combat antibiotic-resistant bacteria.
Conclusion:
In conclusion, 7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one is a promising compound with potential applications in the field of medicine. Its anti-tumor, anti-inflammatory, and anti-bacterial properties make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for use in lab experiments.
Synthesis Methods
The synthesis of 7-(2,3-dimethoxybenzyl)-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one has been achieved using several methods. One of the most commonly used methods involves the reaction of 2,3-dimethoxybenzaldehyde with 4-methylpentanoyl chloride in the presence of triethylamine, followed by the reaction with 1,2-diaminocyclohexane. The resulting compound is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
The compound has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. It has been studied extensively for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
7-[(2,3-dimethoxyphenyl)methyl]-2-(4-methylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-17(2)9-10-20(26)25-14-12-23(16-25)11-6-13-24(22(23)27)15-18-7-5-8-19(28-3)21(18)29-4/h5,7-8,17H,6,9-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTJCQAJRIMURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[4-hydroxy-4-(2-pyridinyl)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6049321.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6049326.png)
![ethyl 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B6049327.png)
![1-(1-azepanyl)-3-[4-chloro-2-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6049334.png)


![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide hydrochloride](/img/structure/B6049372.png)
![(1S*,4S*)-2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6049374.png)
![1-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6049382.png)

![1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol](/img/structure/B6049411.png)

![methyl 4-(5-{[3-(benzyloxy)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049430.png)